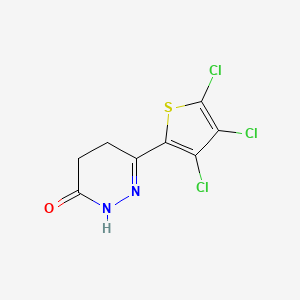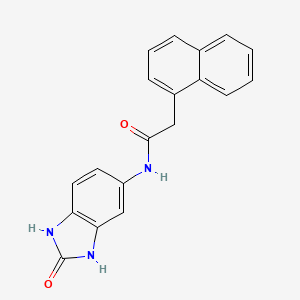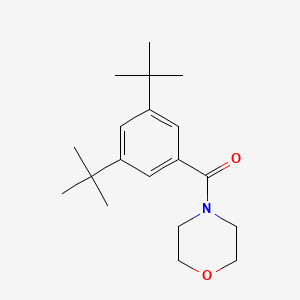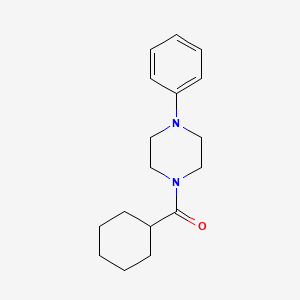
6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone” is a complex organic molecule. It seems to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .
作用机制
The mechanism of action of 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis or disrupting microtubule formation. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. In vivo studies have shown that this compound can induce changes in gene expression and alter the levels of certain proteins in cells.
实验室实验的优点和局限性
6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone has several advantages for lab experiments, including its moderate to good yields in synthesis, its potential applications in various fields, and its ability to inhibit the growth of cancer cells. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone, including:
1. Further investigation of its mechanism of action, including its potential targets and pathways.
2. Development of novel this compound derivatives with improved activity and selectivity.
3. Exploration of this compound's potential applications in other fields, such as materials science and environmental science.
4. Investigation of this compound's potential as a lead compound for drug development.
5. Studies on the toxicity and safety of this compound, including its potential effects on human health and the environment.
6. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, this compound, or this compound, is a heterocyclic compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations.
合成方法
The synthesis of 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone involves the reaction of 3,4,5-trichlorothiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with acetic anhydride. This method yields this compound in moderate to good yields and has been optimized for large-scale production.
科学研究应用
6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In agrochemicals, this compound has been shown to have herbicidal activity against certain weed species. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.
安全和危害
属性
IUPAC Name |
3-(3,4,5-trichlorothiophen-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2OS/c9-5-6(10)8(11)15-7(5)3-1-2-4(14)13-12-3/h1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMDWIIQZGSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=C(C(=C(S2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)

![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)
![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)


![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)
![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)